molecular formula C13H16O2 B13946573 4-(Cyclobutylmethoxy)-3-methylbenzaldehyde CAS No. 820237-05-6

4-(Cyclobutylmethoxy)-3-methylbenzaldehyde

Cat. No.: B13946573
CAS No.: 820237-05-6
M. Wt: 204.26 g/mol
InChI Key: ACVZOJHJHLMPLG-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-3-methylbenzaldehyde is an organic compound with a unique structure that includes a cyclobutylmethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethoxy)-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with cyclobutylmethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Commonly used acid catalysts include sulfuric acid or hydrochloric acid, and the reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethoxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 4-(Cyclobutylmethoxy)-3-methylbenzoic acid.

    Reduction: 4-(Cyclobutylmethoxy)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclobutylmethoxy)-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the cyclobutylmethoxy group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclobutylmethoxy)-benzaldehyde: Lacks the methyl group on the benzene ring.

    3-Methylbenzaldehyde: Lacks the cyclobutylmethoxy group.

    4-Methoxy-3-methylbenzaldehyde: Contains a methoxy group instead of a cyclobutylmethoxy group.

Uniqueness

4-(Cyclobutylmethoxy)-3-methylbenzaldehyde is unique due to the presence of both the cyclobutylmethoxy and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

820237-05-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-(cyclobutylmethoxy)-3-methylbenzaldehyde

InChI

InChI=1S/C13H16O2/c1-10-7-12(8-14)5-6-13(10)15-9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3

InChI Key

ACVZOJHJHLMPLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCC2CCC2

Origin of Product

United States

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